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Compound of Interest

Compound Name: 4-Phenylazophenol

Cat. No.: B142808 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Phenylazophenol (CAS No. 1689-82-3), a valuable compound in drug development and

scientific research. This document is intended for researchers, scientists, and professionals in

the pharmaceutical and chemical industries, presenting key spectroscopic data (UV-Vis, IR,

and NMR) in a structured format, alongside detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4-Phenylazophenol is characterized by a distinct absorption

maximum (λmax) in the ultraviolet-visible region, which is primarily attributed to the π → π*

electronic transitions within the conjugated azo-aromatic system.

Spectroscopic Parameter Value Solvent

λmax 347 nm Methanol

Experimental Protocol: UV-Vis Spectroscopy

A solution of 4-Phenylazophenol is prepared in a suitable UV-grade solvent, such as methanol

or ethanol, at a concentration that yields an absorbance reading within the linear range of the

spectrophotometer (typically between 0.1 and 1.0). The spectrum is recorded against a solvent
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blank over a wavelength range of 200-800 nm. The wavelength of maximum absorbance

(λmax) is then determined from the resulting spectrum.

Infrared (IR) Spectroscopy
The infrared spectrum of 4-Phenylazophenol reveals characteristic absorption bands

corresponding to the various functional groups present in the molecule. These vibrational

frequencies provide a unique fingerprint for the compound's molecular structure.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3540-3215 O-H (stretching, H-bonded) Broad

2965-2920 C-H (sp² stretching) Medium

~1600 C=C (aromatic ring stretching) Medium

~1490 N=N (azo stretching) Medium-Weak

~1250 C-O (stretching) Strong

~840
C-H (para-substituted benzene

out-of-plane bend)
Strong

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid 4-Phenylazophenol can be obtained using the potassium bromide

(KBr) pellet method or Attenuated Total Reflectance (ATR).

KBr Pellet Method: A small amount of finely ground 4-Phenylazophenol is intimately mixed

with dry KBr powder. The mixture is then pressed under high pressure to form a transparent

pellet, which is placed in the sample holder of the FTIR spectrometer.

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and

pressure is applied to ensure good contact. The IR spectrum is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms within the 4-Phenylazophenol molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Phenylazophenol in deuterated chloroform (CDCl₃) exhibits

distinct signals for the aromatic protons.

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

7.89-7.86 multiplet - 4H

Protons on the

phenyl ring

attached to the

azo group and

protons ortho to

the azo group on

the phenol ring

7.52-7.43 multiplet - 3H

Protons meta

and para to the

azo group on the

phenyl ring

6.94 doublet 8.4 2H

Protons ortho to

the hydroxyl

group on the

phenol ring

Note: The hydroxyl proton (OH) signal may be broad and its chemical shift can vary depending

on concentration and solvent.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in 4-
Phenylazophenol.
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Chemical Shift (δ, ppm) Assignment

~160 C-OH

~152 C-N=N (on phenol ring)

~147 C-N=N (on phenyl ring)

~131 CH (para to azo on phenyl ring)

~129 CH (meta to azo on phenyl ring)

~125 CH (ortho to hydroxyl on phenol ring)

~122 CH (ortho to azo on phenyl ring)

~116 CH (meta to hydroxyl on phenol ring)

Experimental Protocol: NMR Spectroscopy

A sample of 4-Phenylazophenol is dissolved in a suitable deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded

on a high-resolution NMR spectrometer.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Phenylazophenol.
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General Workflow for Spectroscopic Analysis of 4-Phenylazophenol
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Caption: General workflow for the spectroscopic analysis of 4-Phenylazophenol.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylazophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142808#spectroscopic-data-of-4-phenylazophenol-
uv-vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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